molecular formula C9H8F2O2 B6158790 2,6-difluoro-4-(methoxymethyl)benzaldehyde CAS No. 1422257-09-7

2,6-difluoro-4-(methoxymethyl)benzaldehyde

Cat. No.: B6158790
CAS No.: 1422257-09-7
M. Wt: 186.2
InChI Key:
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Description

2,6-Difluoro-4-(methoxymethyl)benzaldehyde is a chemical compound with the molecular formula C9H8F2O2 and a molecular weight of 186.2 g/mol It is characterized by the presence of two fluorine atoms and a methoxymethyl group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-4-(methoxymethyl)benzaldehyde typically involves the introduction of fluorine atoms and a methoxymethyl group onto a benzaldehyde framework. One common method involves the reaction of 2,6-difluorobenzaldehyde with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(methoxymethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2,6-Difluoro-4-(methoxymethyl)benzoic acid.

    Reduction: 2,6-Difluoro-4-(methoxymethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Difluoro-4-(methoxymethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-4-(methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets. The methoxymethyl group can influence its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoro-4-methoxybenzaldehyde: Similar structure but lacks the methoxymethyl group.

    2,6-Difluoro-4-nitrobenzaldehyde: Contains a nitro group instead of a methoxymethyl group.

    2,4,6-Trifluorobenzaldehyde: Contains an additional fluorine atom.

Uniqueness

2,6-Difluoro-4-(methoxymethyl)benzaldehyde is unique due to the presence of both fluorine atoms and a methoxymethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

CAS No.

1422257-09-7

Molecular Formula

C9H8F2O2

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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